

NMR sample preparation with L-TYROSINE (RING-3,5-D2).

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: L-TYROSINE (RING-3,5-D2)

Cat. No.: B1579872

[Get Quote](#)

Application Note: NMR Sample Preparation & Analysis of L-TYROSINE (RING-3,5-D2)

Abstract

L-Tyrosine (Ring-3,5-d2) is a precision isotope tool designed to simplify the complex second-order coupling patterns typical of aromatic amino acids. By deuterating the positions ortho to the hydroxyl group, the spin system of the phenolic ring is reduced from an

system to a simplified singlet-like state for the remaining 2,6-protons. This guide addresses the critical "Solubility Paradox" of tyrosine sample preparation and provides validated protocols for both small-molecule QC and protein incorporation.

Chemical & Physical Properties

Property	Specification	Critical Insight for NMR
Formula		MW: 183.20 g/mol (+2 Da shift vs. natural Tyr).
Isotopic Purity	atom D	Residual H at 3,5 positions will appear as small satellites; quantify for QC.
Solubility (Water)	~0.45 g/L (pH 7)	Major Bottleneck. Insoluble at neutral pH. Requires pH < 2 or > 9.[1]
pKa Values	-COOH: 2.2, -NH3: 9.1, Side-chain OH: 10.1	The protonation state of the phenol ring dramatically shifts aromatic signals.
Hygroscopicity	Low to Moderate	Store in desiccator; water uptake affects precise concentration calculations.

Strategic Protocol 1: Small Molecule Characterization

For metabolic standards, metabolomics, or purity analysis.

The Solubility Paradox

Attempting to dissolve L-Tyrosine in pure

at neutral pD will result in a suspension, not a solution, yielding no NMR signal. You must drive the equilibrium toward the cationic (acidic) or anionic (basic) form.

Reagents

- Solute: **L-Tyrosine (Ring-3,5-d2)** (10–15 mg).
- Solvent:

(99.9% D).

- pH Adjusters: 30% NaOD in (Base) or 35% DCI in (Acid).
- Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) - preferred over TMS for aqueous systems.

Step-by-Step Workflow

- Weighing: Weigh 10.0 mg of L-Tyrosine-3,5-d₂ into a clean microcentrifuge tube.
- Initial Suspension: Add 600 of . Vortex. Observation: The powder will not dissolve.
- pH Adjustment (The Critical Step):
 - Option A (Basic - Tyrosinate form): Add NaOD () dropwise. Vortex after each drop. The solution will clear around pD > 10.5.
 - Option B (Acidic - Cationic form): Add DCI dropwise. The solution will clear around pD < 1.5.
 - Note: .
- Clarification: Centrifuge at 12,000 x g for 2 minutes to pellet any trace dust or undissolved aggregates.
- Transfer: Transfer the supernatant to a 5mm NMR tube.
- Referencing: Add 5 of 10 mM DSS internal standard.

Self-Validating Checkpoint

- Visual: Sample must be crystal clear. Any turbidity causes line broadening (shortening).
- Spectral: If the aromatic signal is broad, the pH is likely near the pI (5.6). Add more acid or base to sharpen the peaks.

Strategic Protocol 2: Protein Incorporation (Bio-NMR)

For simplifying aromatic regions in large proteins (>20 kDa).

Rationale

In uniformly labeled proteins, Tyrosine rings exhibit strong dipolar coupling. Using 3,5-d₂ Tyrosine eliminates the H₃/H₅ protons, leaving only H₂/H₆. This collapses the multiplet to a singlet, increasing signal intensity and simplifying NOESY spectra.

Workflow: Auxotrophic Expression

- Strain Selection: Use an E. coli auxotroph (e.g., DL39) deficient in aromatic amino acid biosynthesis () to prevent isotopic scrambling.
- Media Prep: Prepare M9 Minimal Media with (if high deuteration is required) or .
- Inhibition Phase: Grow cells to using standard unlabeled amino acids (limiting concentrations).
- Induction & Labeling:
 - Shift cells to media containing **L-Tyrosine (Ring-3,5-d₂)** at 50–100 mg/L.

- Add Glyphosate (1 g/L) if using a non-auxotroph to inhibit the Shikimate pathway (suppressing endogenous Tyr synthesis).
- Harvest: Induce expression (IPTG) for 4–12 hours. Purify protein as standard.

Data Analysis & Interpretation

Spectral Expectations (1H NMR)

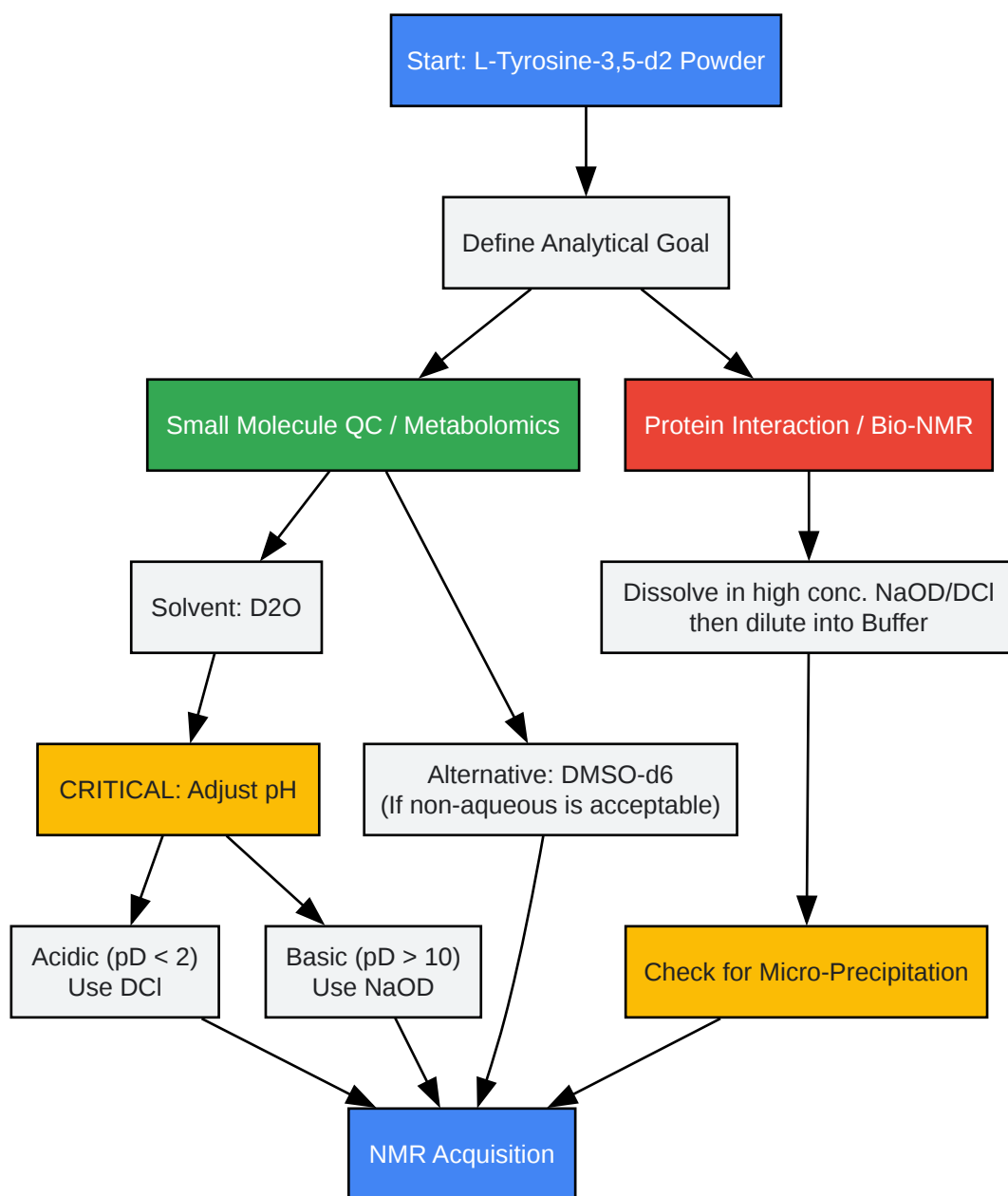
Signal	Chemical Shift (approx. [2][3][4][5][6][7] pD 11)	Multiplicity (Normal Tyr)	Multiplicity (3,5-d2 Tyr)
H-2,6 (Meta to OH)	~7.1 ppm	Doublet (J ~8 Hz)	Singlet (Sharp)
H-3,5 (Ortho to OH)	~6.6 ppm	Doublet (J ~8 Hz)	Silent (Deuterated)
-CH	~3.9 ppm	dd	dd (Unchanged)
-CH2	~2.9 ppm	Multiplet	Multiplet (Unchanged)

Note: The disappearance of the upfield aromatic doublet (~6.6 ppm) and the collapse of the downfield doublet (~7.1 ppm) to a singlet is the definitive confirmation of successful labeling.

Visualization

Diagram 1: Sample Preparation Decision Tree

Logic flow for selecting the correct solvent/pH conditions based on the analytical goal.

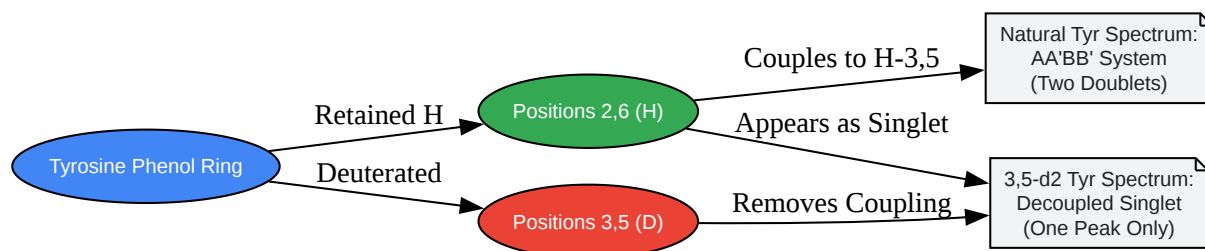


[Click to download full resolution via product page](#)

Caption: Decision matrix for solubilizing L-Tyrosine-3,5-d2. Neutral pH in water is a "dead zone" to be avoided.

Diagram 2: Isotope Labeling & Spectral Simplification

Visualizing the structural change and its effect on the NMR spectrum.



[Click to download full resolution via product page](#)

Caption: Mechanism of spectral simplification. Deuteration at 3,5 decouples the 2,6 protons, collapsing the multiplet.

References

- Biological Magnetic Resonance Data Bank (BMRB). "L-Tyrosine Chemical Shift Standards." BMRB Metabolomics Database. Available at: [\[Link\]](#)
- Wishart, D.S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. Available at: [\[Link\]](#)
- IUPAC Commission on Molecular Structure and Spectroscopy. "Recommendations for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. L-Tyrosine in Cell Culture \[sigmaaldrich.cn\]](#)
- [2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Quantitative 1H Nuclear Magnetic Resonance \(qNMR\) of Aromatic Amino Acids for Protein Quantification - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [4. Protein chemical shift re-referencing - Wikipedia \[en.wikipedia.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Appropriateness of DSS and TSP as internal references for \(1\)H NMR studies of molten globule proteins in aqueous media - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Chemical shift referencing \[chem.ch.huji.ac.il\]](#)
- To cite this document: BenchChem. [NMR sample preparation with L-TYROSINE (RING-3,5-D2)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1579872/docs#nmr-sample-preparation-with-l-tyrosine-ring-3-5-d2\]](https://www.benchchem.com/product/b1579872/docs#nmr-sample-preparation-with-l-tyrosine-ring-3-5-d2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check